Ammonium benzamidooxyacetate

Aqueous solubility Salt formulation Herbicide pre-formulation

Ammonium benzamidooxyacetate (CAS 5251-79-6), also designated Benzadox-ammonium [ISO], is the monoammonium salt of (benzamidooxy)acetic acid and belongs to the amide herbicide class. This compound is historically recognized as a post-emergence herbicide for broadleaf weed and grass control in sugarbeet crops, operating primarily through inhibition of alanine aminotransferase within the C4 photosynthetic pathway.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
CAS No. 5251-79-6
Cat. No. B12295701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium benzamidooxyacetate
CAS5251-79-6
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NOCC(=O)[O-].[NH4+]
InChIInChI=1S/C9H9NO4.H3N/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);1H3
InChIKeyARRGVXFLPAQYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Benzamidooxyacetate (CAS 5251-79-6): Chemical Identity, Regulatory Status, and Procurement-Relevant Profile


Ammonium benzamidooxyacetate (CAS 5251-79-6), also designated Benzadox-ammonium [ISO], is the monoammonium salt of (benzamidooxy)acetic acid and belongs to the amide herbicide class [1]. This compound is historically recognized as a post-emergence herbicide for broadleaf weed and grass control in sugarbeet crops, operating primarily through inhibition of alanine aminotransferase within the C4 photosynthetic pathway [2]. Although its agricultural use is now largely obsolete and the compound lacks current EU regulatory approval under EC Regulation 1107/2009, it retains value as a synthetic intermediate for aminooxyacetic acid salts [1][3]. The ionic ammonium salt form confers distinct physicochemical properties—including enhanced aqueous solubility compared to its free acid counterpart—that influence both its historical formulation utility and its present-day research procurement rationale [1].

Why Ammonium Benzamidooxyacetate (5251-79-6) Cannot Be Replaced by Generic Analogs Without Quantitative Justification


The ammonium salt of benzamidooxyacetic acid is not a commodity interchangeable with its free acid (Benzadox, CAS 5251-93-4), aminooxyacetic acid (AOA, CAS 645-88-5), or other hippurate analogs. The ionic ammonium moiety drives aqueous solubility to at least 25 mg/mL, approximately 1.6-fold higher than the free acid [1][2]; this directly impacts formulation handling, dosing accuracy in enzyme assays, and synthetic workup volumes. Pharmacologically, benzamidooxyacetic acid behaves as a relatively weak, competitive inhibitor of alanine aminotransferase at 5 mM in vitro, while aminooxyacetic acid—its proposed metabolic cleavage product—is a far more potent, broad-spectrum aminotransferase inhibitor [3]. As a peptidylglycine α-hydroxylating monooxygenase (PHM) inhibitor, benzamidooxyacetic acid displays a Ki of 1,000 μM, placing it approximately 127-fold weaker than the most potent sulfur-substituted hippurate analogs [4]. Simply substituting the ammonium salt with the free acid, or with AOA, without compensating for solubility, potency, or prodrug character will compromise experimental reproducibility and invalidate quantitative comparisons.

Quantitative Differentiation Evidence: Ammonium Benzamidooxyacetate (5251-79-6) Versus Closest Analogs


Aqueous Solubility: Ammonium Salt vs. Free Acid (Benzadox)

The ammonium salt form of benzamidooxyacetic acid demonstrates significantly enhanced aqueous solubility compared to its free acid counterpart. The ammonium salt achieves a water solubility of at least 25 mg/mL (25 g/L), as confirmed by direct experimental observation [1]. In contrast, the free acid (Benzadox, CAS 5251-93-4) exhibits a solubility of only 1.6% w/w at 20°C, corresponding to approximately 16 g/L [2]. This approximately 1.6-fold increase in aqueous solubility is directly attributable to the ionic character of the ammonium carboxylate moiety, enhancing hydration and dissolution kinetics [3].

Aqueous solubility Salt formulation Herbicide pre-formulation

PHM Inhibition Potency: Benzamidooxyacetic Acid vs. Optimized Hippurate Analogs

As a peptidylglycine α-hydroxylating monooxygenase (PHM) inhibitor, benzamidooxyacetic acid (O-benzamidoglycolic acid) exhibits a Ki of 1,000 ± 60 μM [1]. This potency is 127-fold weaker than the most potent analog in the same study, S-(2-phenylthioacetyl)thioglycolic acid (Ki = 7.9 ± 2.8 μM) [1]. The benzamidooxy scaffold lacks the sulfur-substituted thioglycolic acid moiety critical for high PHM affinity, and the bridging oxygen in the glycolic side chain contributes to reduced active-site complementarity compared to thioester analogs [1].

PHM inhibition Hippurate analog Enzyme kinetics

Alanine Aminotransferase Inhibition: Benzadox vs. Aminooxyacetic Acid (AOA)

Benzamidooxyacetic acid (benzadox) at 5 mM acts as a relatively strong inhibitor of alanine aminotransferase in vitro, exhibiting competitive inhibition with respect to alanine and noncompetitive inhibition with respect to 2-oxoglutarate [1]. In contrast, aminooxyacetic acid (AOA) is characterized as a potent inhibitor of both alanine and aspartate aminotransferases, with Ki values in the low micromolar range (e.g., Ki ≈ 9.16 μM for GABA transaminase and sub-micromolar for mitochondrial alanine aminotransferase) [2]. The 1982 Nakamoto study directly compares the two and proposes that benzadox’s in vivo herbicidal activity arises from metabolic cleavage to AOA, establishing benzadox as a prodrug with intrinsically weaker target engagement [1].

Alanine aminotransferase C4 photosynthesis Prodrug metabolism

Synthetic Intermediate Yield: Benzamidooxyacetic Acid Route to Aminooxyacetic Acid Salts

The ammonium salt of benzamidooxyacetic acid serves as a high-yield synthetic intermediate in the production of aminooxyacetic acid salts. Patent US4948916A demonstrates that benzamidooxyacetic acid can be prepared from benzhydroxamic acid and bromoacetic acid in 95% yield [1]. Subsequent acid hydrolysis converts this intermediate to aminooxyacetic acid hydrochloride, with benzoic acid recovered in 99% yield for cyclic reuse [1]. This contrasts with direct routes that may employ less readily hydrolyzed protecting groups, resulting in lower overall yields. The ammonium salt form specifically facilitates purification by recrystallization from water/isopropanol mixtures, an industrially scalable step [1].

Aminooxyacetic acid synthesis Process chemistry Intermediate yield

Thermal Stability and Handling: Ammonium Salt vs. Free Acid

The ammonium salt of benzamidooxyacetic acid exhibits thermal stability up to 200°C, as reported in vendor technical documentation . The free acid (Benzadox) has a defined melting point of 140°C and is described as stable in dry state but susceptible to slow hydrolysis in water and rapid hydrolysis in hot acid or alkali [1]. The ammonium salt's higher thermal tolerance and ionic nature provide greater flexibility for formulation processes that involve elevated temperatures, such as hot-melt granulation or spray-drying, without degradation. Additionally, the ammonium salt is recommended for long-term storage at -20°C with a shelf life of 2–3 years under proper conditions [2].

Thermal stability Storage conditions Formulation stability

Evidence-Backed Application Scenarios for Ammonium Benzamidooxyacetate (5251-79-6)


Synthesis of Aminooxyacetic Acid Salts via High-Yield Benzamidooxy Intermediate

Laboratories requiring aminooxyacetic acid (AOA) or its salts for use as GABA transaminase inhibitors, cystathionine β-synthase inhibitors, or malate-aspartate shuttle blockers can procure ammonium benzamidooxyacetate as a direct synthetic precursor. The patent route achieves 95% yield in the benzamidooxyacetic acid formation step, with subsequent acid hydrolysis delivering AOA hydrochloride in 94% yield and 99% benzoic acid recovery for recycling [1]. This surpasses alternative protecting-group strategies that may require harsher deprotection conditions or yield lower overall atom economy.

PHM Inhibitor Screening Panels: Defining the Lower-Affinity Benchmark

In peptidylglycine α-hydroxylating monooxygenase (PHM) inhibitor discovery, ammonium benzamidooxyacetate provides a well-characterized, low-affinity benchmark compound (Ki = 1,000 ± 60 μM) for screening assay validation [1]. Its 127-fold potency gap relative to high-affinity thioester analogs enables robust Z'-factor determination and establishes a meaningful dynamic range for hit identification. The enhanced aqueous solubility (≥25 mg/mL) of the ammonium salt facilitates preparation of concentrated stock solutions without DMSO interference, a critical advantage for PHM assays where DMSO can artifactually elevate apparent Ki values.

C4 Photosynthesis Research: Probing Aminotransferase-Dependent Pathways with a Prodrug Inhibitor

Plant physiologists investigating C4 photosynthetic carbon metabolism utilize ammonium benzamidooxyacetate as a membrane-permeable prodrug that, upon intracellular hydrolysis, releases aminooxyacetic acid—a potent alanine and aspartate aminotransferase inhibitor [1]. At 5 mM ex vivo application to Panicum miliaceum leaves, benzadox produces >50% inhibition of photosynthetic O2 evolution within one hour and alters C4 metabolite pool sizes (aspartate increased 2-fold; pyruvate, alanine, oxalacetate, and malate decreased) [1]. The ammonium salt's aqueous solubility advantage facilitates precise dosing in leaf infiltration and hydroponic experiments.

Herbicide Resistance and Mode-of-Action Reference Studies

Although obsolete as a commercial herbicide, ammonium benzamidooxyacetate retains value as a mode-of-action reference compound for alanine aminotransferase inhibition in herbicide resistance research [1]. Its documented competitive inhibition kinetics with respect to alanine and noncompetitive inhibition with respect to 2-oxoglutarate provide a benchmark for characterizing novel aminotransferase-targeting herbicide candidates and for cross-resistance profiling in weed populations [1].

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